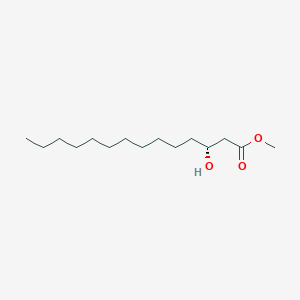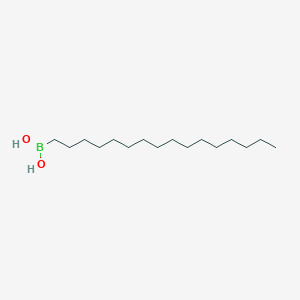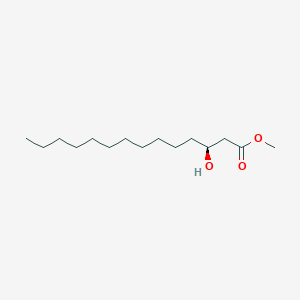
(S)-(-)-2-Acetoxysuccinic anhydride
Descripción general
Descripción
(S)-(-)-2-Acetoxysuccinic anhydride is an organic compound that belongs to the class of anhydrides It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Aplicaciones Científicas De Investigación
(S)-(-)-2-Acetoxysuccinic anhydride has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.
Pharmaceuticals: Potential intermediate in the synthesis of chiral drugs.
Biochemistry: Used in the study of enzyme-catalyzed reactions involving anhydrides.
Materials Science: Utilized in the preparation of functionalized materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (S)-(-)-2-Acetoxysuccinic anhydride can be synthesized through the reaction of succinic anhydride with acetic anhydride in the presence of a catalyst. The reaction typically involves heating the reactants to facilitate the formation of the desired product. The reaction can be represented as follows:
Succinic Anhydride+Acetic Anhydride→(S)-(-)-2-Acetoxysuccinic Anhydride
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Catalysts such as sulfuric acid or phosphoric acid may be used to enhance the reaction rate.
Análisis De Reacciones Químicas
Types of Reactions: (S)-(-)-2-Acetoxysuccinic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form succinic acid and acetic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Water, mild acidic or basic conditions.
Alcoholysis: Alcohols (e.g., methanol, ethanol), often in the presence of a base such as pyridine.
Aminolysis: Amines (e.g., ammonia, primary or secondary amines), often in the presence of a base.
Major Products Formed:
Hydrolysis: Succinic acid and acetic acid.
Alcoholysis: Succinic acid monoesters and acetic acid.
Aminolysis: Succinic acid monoamides and acetic acid.
Mecanismo De Acción
The mechanism of action of (S)-(-)-2-Acetoxysuccinic anhydride involves nucleophilic acyl substitution reactions. The compound’s anhydride group is highly reactive towards nucleophiles, such as water, alcohols, and amines. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of the leaving group (acetic acid) to form the final product.
Comparación Con Compuestos Similares
Succinic Anhydride: Similar structure but lacks the acetoxy group.
Acetic Anhydride: Similar reactivity but lacks the succinic backbone.
Maleic Anhydride: Similar reactivity but has a different backbone structure.
Uniqueness: (S)-(-)-2-Acetoxysuccinic anhydride is unique due to its chiral nature and the presence of both succinic and acetoxy groups. This combination of features makes it a valuable reagent in asymmetric synthesis and other specialized applications.
Propiedades
IUPAC Name |
[(3S)-2,5-dioxooxolan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5/c1-3(7)10-4-2-5(8)11-6(4)9/h4H,2H2,1H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWJHSASZZAIAU-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59025-03-5 | |
| Record name | (-)-O-Acetyl-L-malic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-[1,2,4]Triazolo[4,3-a][1,4]diazepine](/img/structure/B16839.png)







![5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one](/img/structure/B16858.png)



